molecular formula C6H2Cl3F B1602144 1,2,3-Trichloro-5-fluorobenzene CAS No. 3107-21-9

1,2,3-Trichloro-5-fluorobenzene

Cat. No.: B1602144
CAS No.: 3107-21-9
M. Wt: 199.4 g/mol
InChI Key: DGWPPUWATNWMOW-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F. It consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 3, and a fluorine atom at position 5. This compound is primarily used as a chemical intermediate in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reactions .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

    Oxidation: Benzoic acid derivatives.

    Reduction: Dehalogenated benzene derivatives

Scientific Research Applications

1,2,3-Trichloro-5-fluorobenzene is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of halogenated aromatic compounds and their biological effects.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2,3-trichloro-5-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the chlorine and fluorine atoms, which makes the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trichloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic applications .

Properties

IUPAC Name

1,2,3-trichloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPPUWATNWMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577845
Record name 1,2,3-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3107-21-9
Record name 1,2,3-Trichloro-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3107-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trichloro-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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